(Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine
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Overview
Description
(Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine is an organic compound that belongs to the class of imines This compound features a thienyl group and an ethylphenyl group attached to a methanimine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine typically involves the condensation reaction between 3-ethylbenzaldehyde and 3-thiophenemethylamine. The reaction is usually carried out in the presence of a dehydrating agent such as anhydrous sodium sulfate or molecular sieves to facilitate the removal of water formed during the reaction. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
(Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine is not well-documented. like other imines, it may interact with biological molecules through the formation of Schiff bases with amino groups in proteins and enzymes. This interaction can potentially alter the function of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-Methylphenyl)-1-(3-thienyl)methanimine
- (Z)-N-(3-Propylphenyl)-1-(3-thienyl)methanimine
- (Z)-N-(3-Butylphenyl)-1-(3-thienyl)methanimine
Uniqueness
(Z)-N-(3-Ethylphenyl)-1-(3-thienyl)methanimine is unique due to the presence of both an ethyl group on the phenyl ring and a thienyl group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
400059-66-7 |
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Molecular Formula |
C13H13NS |
Molecular Weight |
215.32 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-1-thiophen-3-ylmethanimine |
InChI |
InChI=1S/C13H13NS/c1-2-11-4-3-5-13(8-11)14-9-12-6-7-15-10-12/h3-10H,2H2,1H3 |
InChI Key |
YBMPBKKZCXRZFW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N=CC2=CSC=C2 |
Origin of Product |
United States |
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